molecular formula C7H3BrClF2NO B13584850 1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone

1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone

Cat. No.: B13584850
M. Wt: 270.46 g/mol
InChI Key: SSIYGOPGHXTIRF-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, making it a halogenated pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone typically involves the halogenation of pyridine derivatives followed by the introduction of difluoroethanone moiety. One common method involves the bromination and chlorination of pyridine to obtain 5-bromo-2-chloropyridine. This intermediate is then reacted with difluoroacetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process would also involve rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Boron reagents and palladium catalysts are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of agrochemicals and electronic materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of halogen atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-2-chloropyridin-4-yl)ethanol: This compound has a similar pyridine ring structure but with an ethanol moiety instead of difluoroethanone.

    1-(5-Bromo-2-chloropyridin-4-yl)ethanone: Similar to the target compound but lacks the difluoro group.

    (5-Bromo-2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanone: Contains a pyrrolidine group instead of difluoroethanone.

Uniqueness

1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with the difluoroethanone moiety. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H3BrClF2NO

Molecular Weight

270.46 g/mol

IUPAC Name

1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone

InChI

InChI=1S/C7H3BrClF2NO/c8-4-2-12-5(9)1-3(4)6(13)7(10)11/h1-2,7H

InChI Key

SSIYGOPGHXTIRF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)C(=O)C(F)F

Origin of Product

United States

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